Chloramine-T hydrate
Overview
Description
Chloramine-T (hydrate) is an organic compound with the formula CH₃C₆H₄SO₂NClNa·3H₂O. It is a white powder that is commonly used as a reagent in organic synthesis. Chloramine-T (hydrate) is known for its role as an oxidizing agent and is used in various chemical reactions and industrial applications .
Mechanism of Action
/Immunoglobulin E/ mediation is a possible mechanism of action for induction of environmental or occupational asthma by Chloramine T. /from table/
The major elastase inhibitor of human serum, alpha-1 proteinase inhibitor (A1PI), is susceptible to oxidative inactivation by a variety of agents, including chloramine T. We have examined the effects of chloramine T on the catalytic activity of porcine pancreatic (PPE) and human leukocyte elastase (HLE) and on the elastase inhibitory capacity of hamster, rat, and human serum as well as pure human A1PI. Both PPE and HLE, but not trypsin, were inhibited in a concentration-dependent manner by concentrations of chloramine T >0.1 mM. The abilities of rat and human serum and pure human A1PI to inhibit both PPE and HLE were inhibited in a concentration-dependent manner by chloramine T. In contrast only the ability of hamster serum to inhibit HLE was altered by exposure to chloramine T: inhibition of PPE was not effected. Gel exclusion chromatography disclosed the existence of two major peaks of elastase inhibitory activity in hamster plasma: one, with an approximate molecular weight of 55 K, eluting in the region of A1PI that was sensitive to chloramine T inactivation and one with a molecular weight of approximately 180 K which was chloramine T insensitive. The parenteral administration of chloramine T to hamsters resulted in a modest and transient diminution of the serum HLE inhibitory activity and an equally modest and transient elevation of PPE inhibitory activity.
Treatment of human erythrocyte membranes with active forms of chlorine (... chloramine T) resulted in a concentration-dependent inhibition of the membrane Na(+), K(+)- and Mg(2+)-ATPases. Membrane protein thiol group oxidation was consistent with inactivation of enzymes and preceded oxidation of tryptophan residues and chloramine formation.
The hypothesis that chloramine-T stimulates the basal Na+ efflux in barnacle fibers as the result of the entry of trigger Ca2+ into the myoplasm from the bathing medium was examined in this study. Two reasons for doing so can be given. One is that the oxidant is known to abolish inactivation in sodium and potassium channels. The other is that L-type Ca2+ channels are present in barnacle fibers, and an increase in internal free Ca2+ in these fibers is known to ... (i) Chloramine-T exerts a biphasic effect on the Na+ efflux: inhibition is followed by stimulation, the threshold concentration being 10-5 M. This is also found to be the threshold concentration for shortening of these fibers. ... (vii) The dose-response curve for chloramine-T shows a shift to the left in poisoned fibers. (viii) The magnitude of the rise in light emission depends on the external Ca2+ concentration. A rise fails to take place in the nominal absence of external Ca2+. Taken together, these results support the above hypothesis that chloramine-T causes the entry of trigger Ca2+ into the myoplasm from the outside and provide evidence that stimulation of the Na+ efflux is associated not only with this event but also with a reduced Na+ gradient resulting from inhibition of the membrane Na+/K(+)-ATPase system by the oxidant.
... The effect of chloramine-T on the inactivation of IK1 was examined in guinea-pig ventricular myocytes using the patch-clamp technique. Chloramine-T (2 mM) irreversibly inhibited the time-dependent decay of whole-cell IK1 inactivation. As a result, the negative slope region of the current-voltage (I-V) relationship was abolished. In cell-attached single channel recordings, the number of active channels in the patch decreased with time during the voltage-clamp step to the K+ equilibrium potential (EK) of -100 mV. Chloramine-T prevented this time-dependent decrease in channel number, and ensemble averaged currents exhibited abolishment of time-dependent decay of channel activity at EK -100 mV.
Preparation Methods
Chloramine-T (hydrate) is prepared by the oxidation of toluenesulfonamide with sodium hypochlorite. The sodium hypochlorite is produced in situ from sodium hydroxide and chlorine (Cl₂). The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Chloramine-T (hydrate) undergoes several types of chemical reactions, including:
Cyclization: It is commonly used as a cyclizing agent in the synthesis of aziridine, oxadiazole, isoxazole, and pyrazoles.
Common reagents and conditions used in these reactions include aqueous solutions of chloramine-T (hydrate), which are slightly basic (pH typically 8.5), and various organic solvents depending on the specific reaction .
Scientific Research Applications
Chloramine-T (hydrate) has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Chloramine-T (hydrate) can be compared to other similar compounds, such as:
Sodium hypochlorite (NaOCl): Both compounds are strong oxidizing agents, but chloramine-T (hydrate) is more stable and can be used in a wider range of organic synthesis reactions.
N-Chlorosuccinimide (NCS): Like chloramine-T (hydrate), NCS is used as a chlorinating agent in organic synthesis.
Chloramine-B: This compound is similar to chloramine-T (hydrate) but has a different structure and is used in different types of chemical reactions.
Chloramine-T (hydrate) stands out due to its stability, low toxicity, and versatility in various scientific and industrial applications.
Properties
CAS No. |
149358-73-6 |
---|---|
Molecular Formula |
C7H10ClNNaO3S |
Molecular Weight |
246.67 g/mol |
IUPAC Name |
sodium;chloro-(4-methylphenyl)sulfonylazanide;hydrate |
InChI |
InChI=1S/C7H8ClNO2S.Na.H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;/h2-5,9H,1H3;;1H2 |
InChI Key |
VNXHKHCRRCXFBX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.[Na+] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na] |
Color/Form |
White or slightly yellow crystals or crystalline powder |
density |
Density (trihydrate): 1.4 g/cm³ |
flash_point |
192 °C c.c. (trihydrate) |
melting_point |
170-177 °C decomposes |
physical_description |
White or slightly yellow crystals or crystalline powder; [HSDB] WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. |
Pictograms |
Corrosive; Irritant; Health Hazard |
Related CAS |
144-86-5 (Parent) |
solubility |
Insoluble in benzene, chloroform, and ether; decomposed by alcohol Soluble in water. Solubility in water, g/100ml at 25 °C: (good, trihydrate) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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